Cas no 946381-35-7 (N-methyl-2-({2-methyl-7-phenyl-1,3thiazolo4,5-dpyridazin-4-yl}sulfanyl)acetamide)

N-methyl-2-({2-methyl-7-phenyl-1,3-thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetamide is a heterocyclic sulfanyl acetamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a thiazolopyridazine core, which is known for contributing to bioactivity in small-molecule drug discovery. The compound’s key advantages include its modular synthesis, allowing for further derivatization, and its sulfur-containing linkage, which may enhance binding interactions in biological systems. Its phenyl and methyl substituents offer opportunities for tuning physicochemical properties, such as solubility and metabolic stability. This compound is primarily of interest for researchers exploring novel scaffolds in kinase inhibition or other targeted therapeutic areas.
N-methyl-2-({2-methyl-7-phenyl-1,3thiazolo4,5-dpyridazin-4-yl}sulfanyl)acetamide structure
946381-35-7 structure
Product Name:N-methyl-2-({2-methyl-7-phenyl-1,3thiazolo4,5-dpyridazin-4-yl}sulfanyl)acetamide
CAS No:946381-35-7
MF:C15H14N4OS2
MW:330.427859783173
CID:6233920
PubChem ID:16858180
Update Time:2025-06-10

N-methyl-2-({2-methyl-7-phenyl-1,3thiazolo4,5-dpyridazin-4-yl}sulfanyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-methyl-2-({2-methyl-7-phenyl-1,3thiazolo4,5-dpyridazin-4-yl}sulfanyl)acetamide
    • AKOS016388746
    • N-methyl-2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]acetamide
    • 946381-35-7
    • N-methyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide
    • F2480-0117
    • N-methyl-2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetamide
    • Inchi: 1S/C15H14N4OS2/c1-9-17-13-14(22-9)12(10-6-4-3-5-7-10)18-19-15(13)21-8-11(20)16-2/h3-7H,8H2,1-2H3,(H,16,20)
    • InChI Key: NZRNACIJYCTNAN-UHFFFAOYSA-N
    • SMILES: S1C(C)=NC2C(=NN=C(C3C=CC=CC=3)C1=2)SCC(NC)=O

Computed Properties

  • Exact Mass: 330.06090343g/mol
  • Monoisotopic Mass: 330.06090343g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 392
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 121Ų

N-methyl-2-({2-methyl-7-phenyl-1,3thiazolo4,5-dpyridazin-4-yl}sulfanyl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2480-0117-2μmol
N-methyl-2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetamide
946381-35-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2480-0117-5μmol
N-methyl-2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetamide
946381-35-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2480-0117-10μmol
N-methyl-2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetamide
946381-35-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2480-0117-1mg
N-methyl-2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetamide
946381-35-7 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2480-0117-2mg
N-methyl-2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetamide
946381-35-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2480-0117-3mg
N-methyl-2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetamide
946381-35-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2480-0117-4mg
N-methyl-2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetamide
946381-35-7 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2480-0117-5mg
N-methyl-2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetamide
946381-35-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2480-0117-10mg
N-methyl-2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetamide
946381-35-7 90%+
10mg
$79.0 2023-05-16

Additional information on N-methyl-2-({2-methyl-7-phenyl-1,3thiazolo4,5-dpyridazin-4-yl}sulfanyl)acetamide

Introduction to N-methyl-2-({2-methyl-7-phenyl-1,3-thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetamide (CAS No. 946381-35-7)

N-methyl-2-({2-methyl-7-phenyl-1,3-thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetamide is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 946381-35-7, represents a fascinating intersection of heterocyclic chemistry and medicinal biology. Its molecular structure, characterized by a complex arrangement of nitrogen-containing heterocycles, makes it a promising candidate for further exploration in drug discovery and therapeutic development.

The compound's name itself provides a wealth of information about its chemical composition and potential biological activities. The presence of the N-methyl group suggests a possible role in modulating protein interactions or enzyme inhibition, while the thiazolo[4,5-d]pyridazin core is known for its versatility in medicinal chemistry. This core structure has been extensively studied for its potential to act as a scaffold for various bioactive molecules. The sulfanyl group further enhances the compound's complexity and may contribute to its pharmacological properties by influencing solubility and binding affinity.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. The thiazolo[4,5-d]pyridazine scaffold, in particular, has been highlighted for its ability to interact with biological targets in unique ways. Studies have shown that derivatives of this scaffold can exhibit properties such as kinase inhibition, anti-inflammatory effects, and even antiviral activity. The specific modification of this scaffold with an acetylamide group and a methylphenyl substituent in N-methyl-2-({2-methyl-7-phenyl-1,3-thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetamide suggests that it may possess similar or even enhanced biological activities.

The pharmaceutical industry has increasingly recognized the importance of structurally diverse compounds in the search for new treatments. Compounds like N-methyl-2-({2-methyl-7-phenyl-1,3-thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetamide offer a rich ground for exploration due to their complex molecular architecture. Researchers are particularly interested in how the various functional groups within these molecules can be tailored to optimize their interactions with biological targets. The N-methyl group, for instance, can be crucial in determining the compound's metabolic stability and bioavailability.

Advances in computational chemistry and high-throughput screening have accelerated the process of identifying promising candidates for further development. These technologies allow researchers to predict the potential biological activities of compounds like N-methyl-2-({2-methyl-7-phenyl-1,3-thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetamide with greater accuracy and efficiency. By leveraging these tools, scientists can rapidly assess the compound's binding affinity to various receptors and enzymes, providing valuable insights into its potential therapeutic applications.

The synthesis of such complex molecules presents unique challenges but also offers exciting opportunities for innovation. The preparation of N-methyl-2-({2-methyl-7-phenyl-1,3-thiazolo[4,5-d]pyridazin-4-ylsulfanyl)acetamide requires meticulous attention to detail and expertise in multi-step organic synthesis. Each step must be carefully optimized to ensure high yields and purity levels. The introduction of the sulfanyl group into the molecule is particularly critical and often requires specialized reaction conditions to achieve the desired product.

In conclusion, N-methyl-2-({}2-methyl-7-phenyl-1,3-thiazolo[4,5-d]pyridazin--4-ylsulfanyl)946381- 35 -7)
is a compound of significant interest in pharmaceutical research. Its intricate molecular structure and diverse functional groups make it a promising candidate for further exploration in drug discovery. As research continues to uncover new applications for heterocyclic compounds, N-methyl- 2-(
{ }
{ }
{ }
{ }
{ }
{ }
{ } ) ) ) ) ) ) ) ) ) )

Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.